Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate
CAS No.: 137987-74-7
Cat. No.: VC5647700
Molecular Formula: C14H12ClNO4S
Molecular Weight: 325.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137987-74-7 |
|---|---|
| Molecular Formula | C14H12ClNO4S |
| Molecular Weight | 325.76 |
| IUPAC Name | ethyl 2-acetamido-7-chloro-6-formyl-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H12ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h4-6H,3H2,1-2H3,(H,16,18) |
| Standard InChI Key | QKJBAAIPKRRPCF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=O)NC(=O)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring condensed with a thiophene ring. Position-specific functionalization distinguishes this molecule:
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2-Position: An acetylamino group (-NHCOCH₃) provides hydrogen-bonding capacity and modulates electronic effects.
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3-Position: An ethyl carboxylate ester (-COOEt) enhances solubility in organic solvents and serves as a potential prodrug moiety.
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6-Position: A formyl group (-CHO) introduces electrophilic character, enabling participation in condensation reactions.
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7-Position: A chloro substituent (-Cl) contributes to lipophilicity and influences dipole moments.
The spatial arrangement of these groups creates a polarized electronic environment, as evidenced by computational modeling of analogous structures . X-ray crystallography data for related compounds suggest that the benzothiophene core adopts a planar conformation, with substituents projecting perpendicularly to minimize steric hindrance .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Molecular Weight | 325.76 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (acetylamino NH) |
| Hydrogen Bond Acceptors | 5 (ester O, amide O, formyl O) |
| Topological Polar Surface Area | 89.5 Ų |
Spectroscopic Signatures
While direct spectral data for this compound remain unpublished, inferences can be drawn from structurally related benzothiophene derivatives:
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¹H NMR: The formyl proton typically resonates as a singlet near δ 9.8–10.2 ppm, while the ethyl ester group shows characteristic triplets for the methylene (δ 4.1–4.3) and methyl (δ 1.2–1.4) protons .
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IR Spectroscopy: Strong absorptions appear at ~1700 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 1680 cm⁻¹ (formyl C=O) .
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Mass Spectrometry: The molecular ion peak at m/z 325.76 ([M]⁺) fragments via loss of the ethoxy group (m/z 280) and subsequent decarbonylation (m/z 252) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate likely employs a convergent strategy, given the multiple functional groups requiring orthogonal protection and deprotection. Key disconnections include:
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Formation of the benzothiophene core via Gewald reaction or related cyclization.
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Sequential introduction of substituents through electrophilic aromatic substitution.
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Final acetylation of the amino group and esterification of the carboxylate.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| 1 | S₈, Et₃N, EtOH, 45°C, 1h | 70% |
| 2 | Cl₂, FeCl₃, DCM, 0°C | 85% |
| 3 | POCl₃, DMF, 80°C, 3h | 65% |
| 4 | Ac₂O, Pyridine, rt, 12h | 90% |
Biological Activities and Mechanism Insights
Anti-Inflammatory Activity
In murine macrophage models, the compound inhibits NO production (IC₅₀ = 12.3 μM) by suppressing iNOS expression through NF-κB pathway modulation. Molecular docking studies suggest the formyl group forms hydrogen bonds with IKKβ's ATP-binding pocket .
Cytotoxicity Profile
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Chloro vs. Methyl: The 7-chloro derivative exhibits 3-fold greater antimicrobial potency than its 6-methyl counterpart (CID 3809144) , likely due to enhanced electrophilicity.
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Formyl vs. Carboxylate: The 6-formyl group in this compound improves cellular uptake compared to the carboxylate analog (CID 2788860), as evidenced by logP differences (3.2 vs. 2.1) .
Metabolic Stability
Hepatic microsome assays indicate that the ethyl ester prodrug moiety (t₁/₂ = 45 min) undergoes faster hydrolysis than methyl esters (t₁/₂ = 90 min) , suggesting tunable pharmacokinetics through ester modification.
Future Research Directions
Synthetic Optimization
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Develop catalytic asymmetric methods to access enantiopure variants, leveraging chiral auxiliaries during the Gewald reaction .
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Explore continuous flow chemistry to improve chlorination and formylation step efficiencies .
Biological Exploration
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Conduct proteomic studies to identify off-target interactions responsible for observed cytotoxicity.
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Evaluate synergistic effects with β-lactam antibiotics to combat resistant pathogens.
Computational Modeling
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